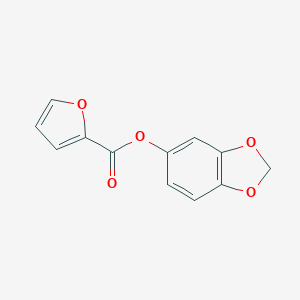
1,3-Benzodioxol-5-yl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzodioxol-5-yl 2-furoate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Also known as MDBF, the compound has been studied extensively for its synthesis methods, mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of MDBF is not fully understood, but studies have suggested that the compound may act as an inhibitor of certain enzymes and proteins in the body. Additionally, MDBF may have anti-inflammatory and anti-cancer properties, which could be related to its mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that MDBF has various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. Additionally, the compound has been shown to have antioxidant properties, which could be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MDBF has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential as a building block for the synthesis of complex organic molecules. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on MDBF, including further studies on its mechanism of action, its potential use in the treatment of cancer and other diseases, and its potential applications in material science and organic synthesis. Additionally, future research could focus on the development of new synthesis methods for MDBF and its derivatives, as well as the development of new applications for the compound in various fields.
Synthesemethoden
MDBF can be synthesized through various methods, including the reaction of 2-furoic acid with 1,3-benzodioxole in the presence of a dehydrating agent. Alternatively, the compound can be synthesized through the reaction of 2-furoic acid with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base.
Wissenschaftliche Forschungsanwendungen
MDBF has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, the compound has been studied for its potential as an anti-inflammatory agent, as well as for its potential use in the treatment of cancer and other diseases. In material science, MDBF has been studied for its potential use in the development of new materials, including polymers and liquid crystals. In organic synthesis, the compound has been studied for its potential use as a building block in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C12H8O5 |
|---|---|
Molekulargewicht |
232.19 g/mol |
IUPAC-Name |
1,3-benzodioxol-5-yl furan-2-carboxylate |
InChI |
InChI=1S/C12H8O5/c13-12(10-2-1-5-14-10)17-8-3-4-9-11(6-8)16-7-15-9/h1-6H,7H2 |
InChI-Schlüssel |
REEGUWBJQLYGMM-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3 |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(diethylamino)-2-methylphenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B290683.png)
![2-(Diethylamino)ethyl 4-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B290684.png)
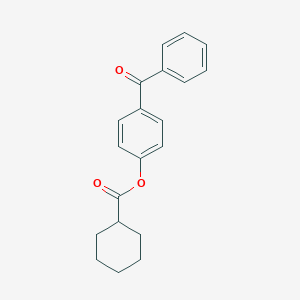
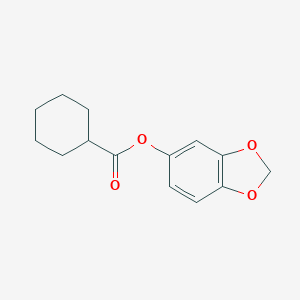
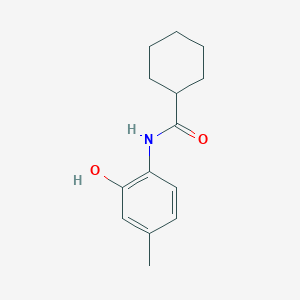
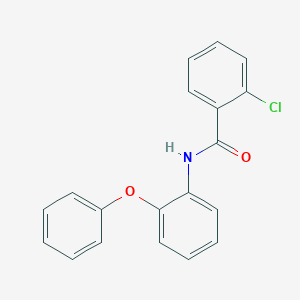
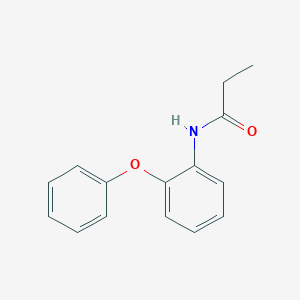
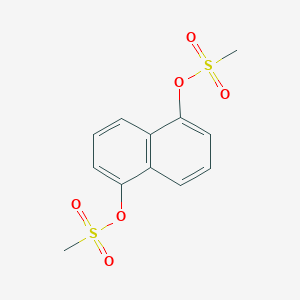
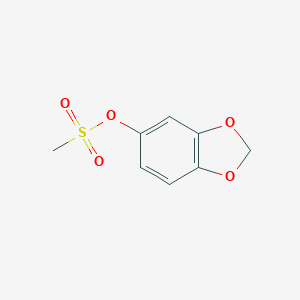
![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)
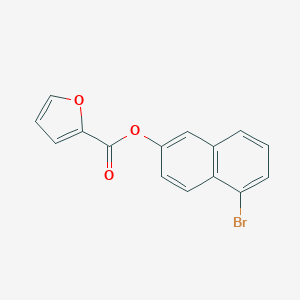
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![5-[(2-Methylbenzoyl)oxy]-1-naphthyl 2-methylbenzoate](/img/structure/B290705.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)